1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane
Overview
Description
“1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane” is a chemical compound with the empirical formula C6H11F3O3 . It has a molecular weight of 188.14 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound is FC(COCOCCOC)(F)F . The InChI key is VELOOMPEOHFDNC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid . It has a density of 1.1±0.1 g/cm^3 . The boiling point is 177.2±35.0 °C at 760 mmHg . The vapour pressure is 1.4±0.3 mmHg at 25°C . The enthalpy of vaporization is 39.7±3.0 kJ/mol . The flash point is 67.3±21.8 °C . The index of refraction is 1.365 . The molar refractivity is 40.2±0.3 cm^3 . The polar surface area is 28 Å^2 . The polarizability is 15.9±0.5 10^-24 cm^3 . The surface tension is 23.0±3.0 dyne/cm . The molar volume is 179.6±3.0 cm^3 .Scientific Research Applications
Synthesis Applications
1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane and its derivatives have been studied for their application in the synthesis of various compounds. For instance, novel trifluoromethylated β-acetal-diols were synthesized from reactions involving similar trifluoro compounds, demonstrating the potential of these compounds in the creation of complex molecules like pyrrolidin-2-one (Zanatta et al., 2001).
Deoxofluorination Agent
Compounds like Bis(2-methoxyethyl)aminosulfur trifluoride, which are closely related to 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, have been used as broad-spectrum deoxofluorinating agents. These agents are effective for converting alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides, thus having a significant role in chemical transformations (Lal et al., 1999).
Ligand in Copper-Catalyzed Reactions
Derivatives of 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane, such as 1,1,1-tris(hydroxymethyl)ethane, have been used as ligands in copper-catalyzed cross-coupling reactions. These reactions are important for forming C-N, C-S, and C-O bonds in organic synthesis (Chen & Chen, 2006).
Infrared Spectroscopic Analysis
Infrared spectroscopy has been used to study the intramolecular interactions in molecules similar to 1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane. These studies provide insights into the molecular structure and behavior of these compounds (Yoshida, 1997).
Electrochemical Fluorination
Research on the electrochemical fluorination of partly fluorinated compounds, like 2-methoxy-1,1,1-trifluoro-2-(F-methyl) octane, has implications for the synthesis of perfluorochemicals, which are critical in various industrial applications (Ono et al., 1985).
Safety And Hazards
properties
IUPAC Name |
1,1,1-trifluoro-2-(2-methoxyethoxymethoxy)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O3/c1-10-2-3-11-5-12-4-6(7,8)9/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELOOMPEOHFDNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450419 | |
Record name | 1,1,1-trifluoro-2-[(2-methoxyethoxy)methoxy]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane | |
CAS RN |
130156-55-7 | |
Record name | 1,1,1-trifluoro-2-[(2-methoxyethoxy)methoxy]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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